methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 175205-00-2
VCID: VC20914147
InChI: InChI=1S/C11H10ClNO4/c1-11(10(15)16-2)9(14)13-7-4-3-6(12)5-8(7)17-11/h3-5H,1-2H3,(H,13,14)
SMILES: CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol

methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS No.: 175205-00-2

Cat. No.: VC20914147

Molecular Formula: C11H10ClNO4

Molecular Weight: 255.65 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - 175205-00-2

Specification

CAS No. 175205-00-2
Molecular Formula C11H10ClNO4
Molecular Weight 255.65 g/mol
IUPAC Name methyl 7-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Standard InChI InChI=1S/C11H10ClNO4/c1-11(10(15)16-2)9(14)13-7-4-3-6(12)5-8(7)17-11/h3-5H,1-2H3,(H,13,14)
Standard InChI Key LIVPHSCZENWVSS-UHFFFAOYSA-N
SMILES CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC
Canonical SMILES CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC

Introduction

Chemical Identity

PropertyDetails
IUPAC NameMethyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Molecular FormulaC₁₁H₈ClNO₄
Molecular Weight253.64 g/mol
CAS Number1256633-11-0
StructureContains a benzoxazine core substituted with methyl, chloro, and carboxylate groups.

This compound is a derivative of benzoxazine, characterized by a fused aromatic ring system containing nitrogen and oxygen atoms.

Synthesis Pathways

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized via multi-step organic reactions. The general procedure involves:

  • Formation of the Benzoxazine Core:

    • A condensation reaction between an amine (e.g., methylamine) and a phenolic compound forms the benzoxazine framework.

  • Chlorination:

    • Selective chlorination at the 7th position using reagents such as thionyl chloride or N-chlorosuccinimide (NCS).

  • Esterification:

    • Introduction of the methyl ester group at the carboxylic acid site using methanol in the presence of an acid catalyst.

These steps are typically optimized for yield and purity using chromatographic techniques.

Material Science

Benzoxazines are precursors for high-performance polymers used in coatings and adhesives due to their thermal stability and mechanical strength.

Synthesis Optimization

Studies have focused on transition-metal-free methods for synthesizing functionalized benzoxazines to minimize environmental impact . For example:

  • Chlorination reactions have been optimized using green chemistry principles.

  • High yields (>80%) were reported when using mild reaction conditions.

Biological Activity

While direct data on methyl 7-chloro derivatives are unavailable, structurally similar compounds exhibit moderate COX inhibition (up to ~47%) at micromolar concentrations . This suggests potential anti-inflammatory applications.

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsApplications
Methyl 7-chloro derivative (current)253.64Chloro, methyl esterAnti-inflammatory potential
Methyl 6-fluoro derivative 255.65Fluoro, methyl esterAntimicrobial activity
Quinazolinone sulfonamide analogs VariableSulfonamideCOX inhibition, anticancer

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